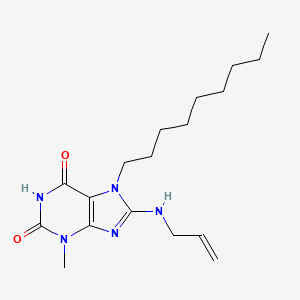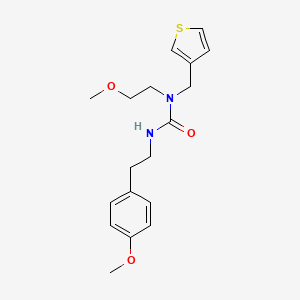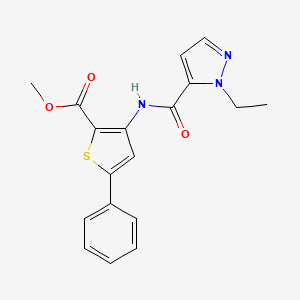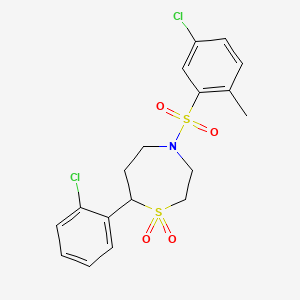![molecular formula C16H15ClN4O4 B2876791 N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798673-76-3](/img/structure/B2876791.png)
N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources. Pyrazine derivatives can participate in a variety of chemical reactions, but the specifics would depend on the exact conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like molecular weight, melting point, boiling point, solubility, etc. For this compound, such specific information is not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves reactions with various reagents like hydrazine hydrate and acetylacetone, indicating versatility in chemical reactions (Hassan, Hafez, & Osman, 2014).
Anticancer Potential
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives, including those related to N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, have shown significant antitumor activity in laboratory settings, particularly against human breast adenocarcinoma cell lines (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Cytotoxicity Studies
- The synthesized compounds in this chemical class demonstrate cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential for cancer treatment research (Hassan, Hafez, & Osman, 2014).
Photosynthetic Electron Transport Inhibition
- Pyrazole derivatives, which are structurally related, have been evaluated as inhibitors of photosynthetic electron transport. This suggests potential applications in studying photosynthesis and possibly developing herbicidal agents (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Antibacterial and Antifungal Activities
- Some derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which shares a structural motif with the compound , have shown antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
Antidepressant and Anticonvulsant Activities
- Pyrazole derivatives have been evaluated for their antidepressant and anticonvulsant activities, indicating potential use in neurological and psychiatric research (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Molecular Modeling and Structure-Activity Relationship
- Studies involving pyrazole derivatives and their complexes with platinum(II) and palladium(II) metal ions provide insights into molecular modeling and structure-activity relationships, important for drug design and discovery (Budzisz, Małecka, & Nawrot, 2004).
Wirkmechanismus
Target of Action
The primary target of this compound is the α7 nicotinic receptors . These receptors are implicated in several neuropsychiatric disorders, including nicotine addiction, Alzheimer’s, schizophrenia, and depression . Therefore, they represent a critical molecular target for drug development and targeted therapeutic intervention .
Mode of Action
The compound acts as a positive allosteric modulator of α7 nicotinic receptors . It causes conformational changes in the extracellular ligand binding domain of these receptors, similar to those caused by acetylcholine . For instance, it induced changes in MTSEA accessibility at N170C (in the transition zone) that were substantially different from those evoked by acetylcholine .
Biochemical Pathways
It is known that positive allosteric modulators such as this compound enhance agonist-evoked gating of nicotinic receptors by eliciting conformational effects . These effects are similar but nonidentical to the gating conformations promoted by acetylcholine .
Result of Action
The result of the compound’s action is an enhancement of the activation of α7 nicotinic receptors . This can have various molecular and cellular effects, depending on the specific context and the other molecules involved. For instance, in a mutant form of the receptor where the compound acts as a full agonist, acetylcholine-evoked currents were found to be more sensitive to thiol modification than those evoked by the compound .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could involve elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Further studies could also investigate its potential applications in various fields such as medicinal chemistry .
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c1-8-7-21-12(16(23)18-8)5-11(20-21)15(22)19-10-4-9(17)13(24-2)6-14(10)25-3/h4-7H,1-3H3,(H,18,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOYQXBXIZTLFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)

![N-(4-ethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2876710.png)


![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-3-carboxamide](/img/structure/B2876716.png)

![methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate](/img/structure/B2876718.png)

![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)


![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2876729.png)

